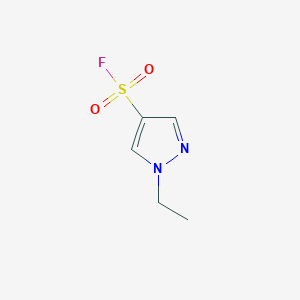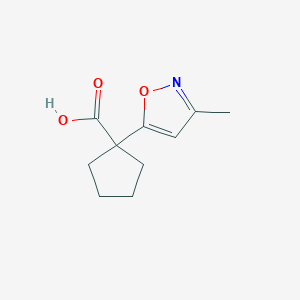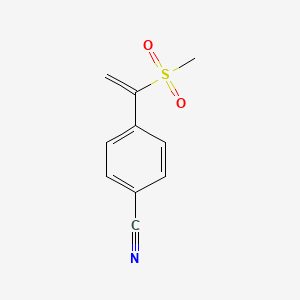
4-(1-Methanesulfonylethenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methanesulfonylethenyl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methanesulfonyl group attached to an ethenyl group on a benzonitrile ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be catalyzed by acids and can be performed in a one-pot process to reduce energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, toluene halides, and ammonia reactions . Additionally, ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea, are also employed . These methods are advantageous due to their mild reaction conditions, low production costs, and potential for large-scale application .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methanesulfonylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-(1-Methanesulfonylethenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
Wirkmechanismus
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzonitrile involves its interaction with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This complex can then undergo further transformations to yield the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)benzonitrile: A similar compound with a methylsulfonyl group instead of a methanesulfonylethenyl group.
Benzonitrile: The parent compound without any substituents on the aromatic ring.
Uniqueness
4-(1-Methanesulfonylethenyl)benzonitrile is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
4-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
InChI-Schlüssel |
JXLQSSGEPAKNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)

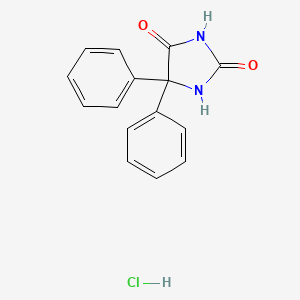
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
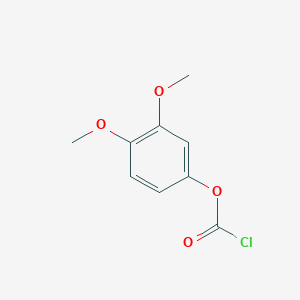
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
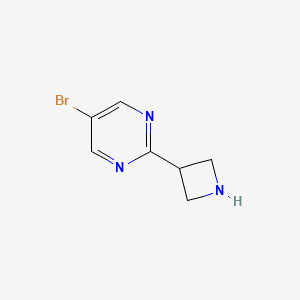
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)
